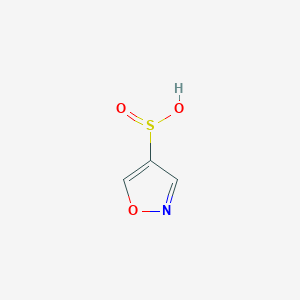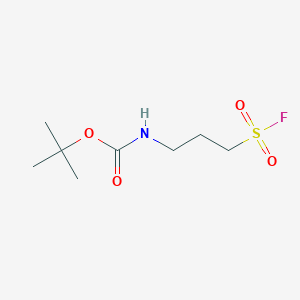![molecular formula C9H12BrN3O2 B12954594 Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B12954594.png)
Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate typically involves the bromination of the corresponding ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux conditions .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a carboxylic acid derivative .
Applications De Recherche Scientifique
Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in the development of bioactive molecules with antimicrobial, antiviral, and anticancer properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The bromine atom and the pyrazolo[1,5-a]pyrazine core play crucial roles in binding to these targets, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate can be compared with other similar compounds such as:
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride: Similar structure but different salt form, affecting its solubility and stability.
Tetrahydropyrazolo[1,5-a]pyrazines: A broader class of compounds with varying substituents that influence their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C9H12BrN3O2 |
|---|---|
Poids moléculaire |
274.11 g/mol |
Nom IUPAC |
ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C9H12BrN3O2/c1-2-15-9(14)8-7(10)6-5-11-3-4-13(6)12-8/h11H,2-5H2,1H3 |
Clé InChI |
MREBYDXYEQQKGF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN2CCNCC2=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12954512.png)
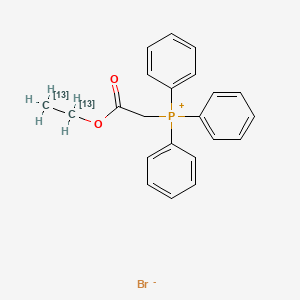
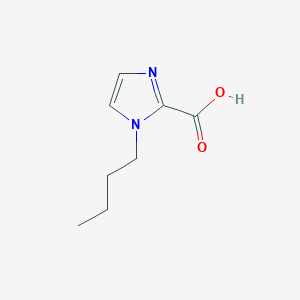
![2-(3-pyrrol-1-ylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B12954532.png)
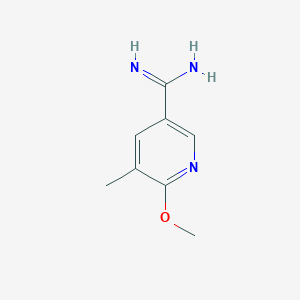
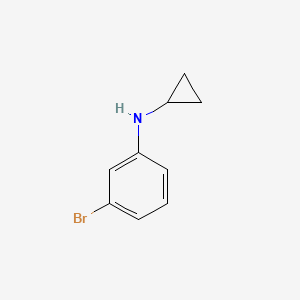
![Cis-Tert-Butyl 2-(2-(Benzyloxy)-2-Oxoethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate](/img/structure/B12954556.png)


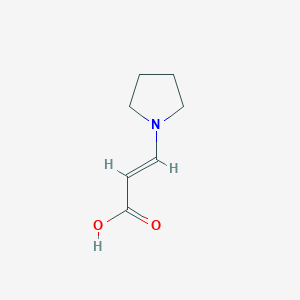

![3-Fluoro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B12954611.png)
